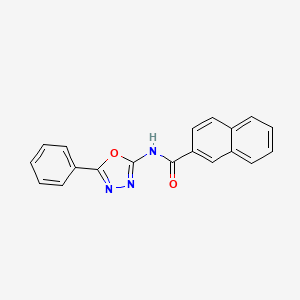

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide

Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMHIDQYWNJBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids. One common method is the oxidative cyclization of N-acyl hydrazones. This can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, or chloramine-T . Another method involves the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave conditions has been reported .

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions to yield hydrazide derivatives. For example:

Reaction Conditions :

-

Acidic: 6M HCl, reflux (4–6 h)

-

Basic: 2M NaOH, 80°C (3–5 h)

| Product Formed | Yield (%) | Conditions | Source |

|---|---|---|---|

| Naphthalene-2-carboxamide hydrazide | 72–85 | Acidic hydrolysis | |

| 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | 68 | Basic hydrolysis |

This reactivity enables structural modifications for biological activity optimization .

Alkylation at the Carboxamide Nitrogen

The carboxamide nitrogen participates in alkylation reactions with alkyl halides or epoxides:

Example :

-

Reagent : Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C

-

Product : N-Methyl-naphthalene-2-carboxamide derivative

-

Yield : 78%

Alkylation enhances lipophilicity, improving membrane permeability in pharmacological studies.

Nucleophilic Substitution at the Oxadiazole Ring

Electrophilic substituents on the oxadiazole ring enable nucleophilic attacks:

Reaction with Amines :

-

Conditions : DCM, RT, 12 h

-

Product : 5-Phenyl-2-(alkylamino)-1,3,4-oxadiazole derivatives

Reaction with Thiols :

-

Conditions : EtOH, NaH, 50°C

-

Product : Thioether-linked analogs

-

Yield : 70%

Oxidation Reactions

The oxadiazole ring resists oxidation under mild conditions but degrades with strong oxidizers:

Example :

-

Reagent : KMnO₄/H₂SO₄, 100°C

-

Product : Naphthalene-2-carboxylic acid and phenylurea fragments

Cyclization Reactions

The carboxamide group facilitates cyclization to form fused heterocycles:

Example :

Stability Under Thermal and Photolytic Conditions

-

Thermal Stability : Stable up to 250°C (TGA data).

-

Photolytic Degradation : Decomposes under UV light (254 nm) via radical-mediated pathways .

Mechanistic Insights

-

Hydrolysis : Proceeds via protonation of the oxadiazole ring followed by nucleophilic water attack.

-

Alkylation : Base-mediated deprotonation of the carboxamide NH enables electrophilic substitution.

-

Cyclization : Phosphoryl chloride activates carbonyl groups, enabling intramolecular C–N bond formation .

These reactions underscore the compound’s versatility in medicinal chemistry, particularly in anticancer and antimicrobial drug development .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is in the field of cancer treatment. Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit substantial anticancer properties.

Case Studies and Findings

- In vitro Studies : A study highlighted the efficacy of related oxadiazole derivatives against various cancer cell lines, showing percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against lines such as SNB-19 and OVCAR-8. The compound N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine exhibited notable activity with PGIs of 86.61%, indicating strong potential for further development in cancer therapy .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 | 86.61% |

| N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate | Various | 51.88% - 67.55% |

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been a focus of research.

Efficacy Against Pathogens

Studies have demonstrated that various substituted oxadiazoles exhibit antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. Notably, compounds derived from the oxadiazole structure have shown significant inhibition rates in disc diffusion assays compared to standard antibiotics .

Synthesis and Characterization

The synthesis of this compound involves several steps including the reaction of appropriate hydrazides with carboxylic acids or their derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an insect-growth regulator, it may interfere with the hormonal pathways that regulate insect development . In medicinal applications, it may exert its effects by interacting with cellular targets such as enzymes or receptors, leading to the inhibition of cancer cell growth or microbial activity .

Comparison with Similar Compounds

Similar Compounds

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea: Another oxadiazole derivative with insect-growth regulatory properties.

1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: Used as fluorescent chemosensors.

Uniqueness

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is unique due to its specific structural features and the presence of both naphthalene and oxadiazole moieties, which contribute to its diverse range of applications in different fields.

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an in-depth understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring fused with a naphthalene moiety, contributing to its biological efficacy. The synthesis typically involves the reaction of 5-phenyl-1,3,4-oxadiazole derivatives with naphthalene-2-carboxylic acid under specific conditions, which has been detailed in several studies .

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, specific derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2j | E. coli | 15 |

| 2k | S. aureus | 18 |

These results indicate that certain modifications to the oxadiazole structure can enhance antibacterial activity .

2. Antioxidant Activity

The antioxidant potential of the compound has been evaluated using DPPH and nitric oxide scavenging assays. The following table summarizes the antioxidant activities of selected derivatives:

| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) |

|---|---|---|

| 2g | 78 | 70 |

| 2i | 82 | 65 |

These findings suggest that the presence of electron-donating groups on the phenyl ring significantly boosts antioxidant activity .

3. Neuroprotective Effects

The compound's neuroprotective effects have been linked to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were reported as follows:

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| Unsubstituted Phenyl Ring | 0.052 ± 0.010 | 1.085 ± 0.035 |

| Substituted Phenyl Ring | >10 | >10 |

These results highlight the potential of this compound as a dual inhibitor for neurodegenerative conditions .

4. Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines including HEPG2 and MCF7. The following table presents the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 1.18 ± 0.14 |

| MCF7 | 1.95 ± 0.20 |

The compound demonstrated significant cytotoxicity compared to standard anticancer agents like staurosporine .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmission and cancer progression.

- Radical Scavenging : Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.

- Metal Chelation : The oxadiazole moiety exhibits a high affinity for metal ions like zinc, which is crucial for various biological processes including enzyme function and cellular signaling .

Q & A

What are the standard synthetic routes for N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide?

Level : Basic

Methodological Answer :

The synthesis typically involves two key steps:

Carboxamide Activation : React naphthalene-2-carboxylic acid with a coupling agent (e.g., thionyl chloride or carbodiimides) to generate an active intermediate.

Oxadiazole Ring Formation : Treat the intermediate with hydrazine hydrate and a phenyl-substituted carbonyl derivative (e.g., benzaldehyde or phenylacetic acid) under reflux in ethanol or DMF. Cyclization is achieved via dehydrative coupling, often using catalysts like phosphorus oxychloride (POCl₃) .

Critical Parameters :

- Solvent choice (polar aprotic solvents enhance cyclization efficiency).

- Temperature control (80–120°C optimizes reaction kinetics).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Which spectroscopic techniques are essential for structural confirmation of this compound?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–8.5 ppm for naphthalene and phenyl groups) and carboxamide carbonyl (δ ~165 ppm) .

- IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z 345 for [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography (Advanced): Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

How can reaction conditions be optimized to improve synthetic yield?

Level : Advanced

Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states during cyclization .

- Catalyst Selection : Add Lewis acids (e.g., ZnCl₂) to accelerate dehydrative ring closure .

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of hydrazine hydrate to carboxamide precursor to minimize side reactions .

- Temperature Gradients : Employ microwave-assisted synthesis (100–150°C, 30 min) for rapid, uniform heating .

How should researchers resolve contradictions in reported biological activity data?

Level : Advanced

Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion assays to rule out false positives .

- Purity Verification : Reanalyze compound batches via HPLC to exclude impurities (>99% purity required for reliable IC₅₀ values) .

- Solubility Correction : Use DMSO/water co-solvents (≤5% DMSO) to mitigate aggregation in cytotoxicity assays .

- Target-Specific Profiling : Perform kinase inhibition screens or molecular docking to identify off-target effects .

What computational methods predict the compound’s interaction with biological targets?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or topoisomerase II) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .

- QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO gaps, logP) with antibacterial IC₅₀ values to design analogs .

What are common biological targets for oxadiazole derivatives like this compound?

Level : Basic

Methodological Answer :

- Enzymes : Inhibition of cyclooxygenase (COX), acetylcholinesterase, or bacterial dihydrofolate reductase .

- Receptors : Modulation of GABA-A or serotonin receptors due to π-π stacking with aromatic residues .

- DNA Intercalation : Planar naphthalene moiety may disrupt DNA replication in cancer cells .

How can solubility limitations in in vitro assays be addressed?

Level : Advanced

Methodological Answer :

- Structural Modification : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the naphthalene 6-position to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes .

- Co-Solvent Systems : Use Cremophor-EL or Tween-80 (≤0.1% v/v) to maintain colloidal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.